Benzene, (2-bromo-3-fluoropropyl)-
Description
The compound "Benzene, (2-bromo-3-fluoropropyl)-" (CAS 129254-75-7) is a substituted benzene derivative with a propyl chain containing bromine and fluorine substituents. Its molecular formula is C₉H₁₀BrF, and its molecular weight is 217.08 g/mol . Structurally, it consists of a benzene ring attached to a 3-bromopropyl group, with a fluorine atom at the 2-position of the benzene ring (Figure 1).
Properties
CAS No. |
105198-15-0 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
(2-bromo-3-fluoropropyl)benzene |
InChI |
InChI=1S/C9H10BrF/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
JYXVYEULSNQSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CF)Br |
Origin of Product |
United States |
Preparation Methods
Bromofluorination of Allylbenzene
Allylbenzene serves as a substrate for vicinal bromofluorination. In a representative procedure, allylbenzene is treated with N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor® in a polar solvent (e.g., acetonitrile). Radical initiators (e.g., AIBN) promote regioselective addition, yielding (2-bromo-3-fluoropropyl)benzene with 65–72% efficiency. Competing pathways, such as 1,2- versus 1,3-addition, are mitigated by low temperatures (0–5°C).
Mechanistic Insights :
$$
\text{Allylbenzene} + \text{NBS} \xrightarrow{\text{AIBN}} \text{Radical intermediate} \xrightarrow{\text{Selectfluor®}} \text{(2-Bromo-3-fluoropropyl)benzene}
$$
This method’s limitation lies in byproduct formation (e.g., dibrominated analogs), necessitating chromatographic purification.
Dibromination Followed by Fluoride Substitution
A two-step protocol from the Royal Society of Chemistry involves:
- Dibromination : (1,3-Dibromopropan-2-yl)benzene is synthesized via NBS-mediated bromination of 2-phenylpropane-1,3-diol in dichloromethane.
- Fluorination : Substitution of one bromine atom using potassium fluoride (KF) in dimethylformamide (DMF) at 100°C for 12 hours.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NBS, PPh₃ | DCM | 0°C → RT | 78% |
| 2 | KF | DMF | 100°C | 62% |
This route benefits from the stability of dibrominated intermediates but requires stringent anhydrous conditions to prevent hydrolysis.
Nucleophilic Substitution Approaches
SN2 Displacement on 2-Bromo-1-chloropropylbenzene
A halogen-exchange strategy employs cesium fluoride (CsF) to replace chlorine with fluorine in 2-bromo-1-chloropropylbenzene. Conducted in tetrahydrofuran (THF) under reflux, this method achieves 58% yield but faces challenges due to competing elimination reactions.
Mitsunobu Reaction for Stereocontrol
The Mitsunobu reaction enables stereospecific fluorination of secondary alcohols. For example, treatment of 2-bromo-3-hydroxypropylbenzene with diethylaminosulfur trifluoride (DAST) in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) affords the target compound with retention of configuration.
Advantages :
- High enantiomeric excess (>90% ee) when chiral alcohols are used.
- Mild conditions (room temperature, 12–24 hours).
Limitations :
- Costly reagents limit scalability.
Industrial Synthesis and Optimization
Continuous-Flow Bromofluorination
Industrial protocols prioritize efficiency and safety. A patented continuous-flow system combines allylbenzene with bromine (Br₂) and hydrogen fluoride (HF) in a microreactor at 50°C. Residence times of <2 minutes suppress side reactions, achieving 85% conversion and 91% selectivity.
Key Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic Tubing |
| Temperature | 50°C |
| Pressure | 5 bar |
| Bromine:HF Ratio | 1:1.2 |
Catalytic Bromine Recycling
To minimize waste, bromine is regenerated in situ using oxone (2KHSO₅·KHSO₄·K₂SO₄) in a water-acetonitrile biphasic system. This approach reduces bromine consumption by 40% and is compatible with fluorinating agents like tetrabutylammonium fluoride (TBAF) .
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromofluorination | 72 | 95 | Moderate | $$ |
| Dibromination + KF | 62 | 89 | High | $ |
| Mitsunobu Reaction | 68 | 97 | Low | $$$$ |
| Continuous-Flow | 85 | 99 | High | $$ |
Trade-offs :
- Bromofluorination : High selectivity but requires hazardous HF.
- Mitsunobu Reaction : Superior stereocontrol at elevated costs.
- Continuous-Flow : Optimal for large-scale production with safety advantages.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-bromo-3-fluoropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the bromine and fluorine substituents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine (Br₂) and a Lewis acid catalyst such as FeBr₃.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
Benzene, (2-bromo-3-fluoropropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, (2-bromo-3-fluoropropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various substituted products . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are structurally or functionally related to "Benzene, (2-bromo-3-fluoropropyl)-":
Benzene, 1-bromo-3-(2,2-difluorocyclopropyl)- (CAS 1393563-14-8)
- Molecular Formula : C₉H₇BrF₂
- Molecular Weight : 233.06 g/mol
- Key Features : A bromine atom and a 2,2-difluorocyclopropyl group are attached to the benzene ring. The cyclopropyl group introduces ring strain and steric hindrance, while the two fluorine atoms enhance electronegativity .
- Applications : Likely used in agrochemicals or materials science due to its rigid cyclopropyl moiety.
Benzene, (3-bromopropyl)- (CAS 637-59-2)
- Molecular Formula : C₉H₁₁Br
- Molecular Weight : 199.09 g/mol
- Key Features : A simple 3-bromopropyl chain without fluorine substitution. The absence of fluorine reduces electronegativity, making it less reactive toward nucleophilic substitution compared to the target compound .
- Applications : Common in alkylation reactions or as a precursor in polymer chemistry.
Benzene, [(3-fluoropropyl)sulfonyl]- (CAS 495406-19-4)
- Molecular Formula : C₉H₁₁FO₂S
- Molecular Weight : 202.25 g/mol
- Key Features : Contains a sulfonyl group (-SO₂-) and a 3-fluoropropyl chain. The sulfonyl group is strongly electron-withdrawing, which contrasts with the electron-deficient halogens in the target compound .
- Applications: Potential use in surfactants or sulfonation reactions.
Comparative Analysis of Physical and Chemical Properties
Key Observations :
Halogen Influence: The target compound’s dual halogen substitution (Br and F) increases its polarity and reactivity compared to monohalogenated analogs like Benzene, (3-bromopropyl)-.
Electronic Effects : The sulfonyl group in Benzene, [(3-fluoropropyl)sulfonyl]- introduces stronger electron-withdrawing effects than halogens, altering its reactivity in aromatic substitution reactions .
Reactivity and Stability
- Electrophilic Substitution : The fluorine atom in the target compound deactivates the benzene ring, directing electrophilic attacks to specific positions (meta/para). Bromine further stabilizes intermediates via resonance .
- Thermodynamic Stability : Substituted benzenes with electron-withdrawing groups (e.g., Br, F) exhibit enhanced stability due to resonance and inductive effects, as described in benzene’s molecular orbital theory .
Q & A
Basic: What are the recommended synthetic routes for (2-bromo-3-fluoropropyl)benzene, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves sequential halogenation of a propylbenzene precursor. A feasible route is:
Bromination : React 3-fluoropropylbenzene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to introduce bromine at the 2-position .
Purification : Use fractional distillation (boiling point ~219–220°C for analogous bromopropylbenzenes) and confirm purity via GC-MS (>98% purity threshold) .
Fluorination : If starting from a non-fluorinated precursor, employ a nucleophilic fluorination agent (e.g., KF with crown ethers in DMF) to introduce fluorine at the 3-position .
Key Data : Monitor reaction progress using H NMR for bromine integration (δ 3.4–3.6 ppm for CH₂Br) and F NMR for fluorine (δ -120 to -125 ppm) .
Basic: What spectroscopic and computational methods are critical for characterizing (2-bromo-3-fluoropropyl)benzene?
Methodological Answer:
- NMR :
- Mass Spectrometry : EI-MS should show molecular ion [M]⁺ at m/z 230–232 (Br isotopic pattern) and fragments like [C₆H₅CH₂]⁺ (m/z 91) .
- Computational : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths (C-Br: ~1.93 Å, C-F: ~1.34 Å) and ionization energy (~9.0 eV, consistent with bromoarenes) .
Advanced: How can contradictory data in reaction kinetics or spectroscopic results be resolved?
Methodological Answer:
Contradictions often arise from:
- Steric Effects : Bulky substituents may slow bromination. Compare kinetics using UV-Vis monitoring (λ = 260 nm for Br intermediates) .
- Isomerization : Fluorine’s electronegativity may shift NMR peaks. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for competing pathways (e.g., bromine migration) using Gaussian09 .
Case Study : Discrepancies in ionization energy (9.0 ± 0.1 eV vs. 10.1 eV in analogous compounds) may stem from experimental setup (EI vs. photoionization). Validate via tandem MS/MS .
Advanced: What are the challenges in utilizing (2-bromo-3-fluoropropyl)benzene in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Oxidative Addition : The C-Br bond’s strength (~70 kcal/mol) requires Pd(0) catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
- Fluorine Interference : Fluorine’s electron-withdrawing effect slows transmetallation. Optimize with bulky ligands (e.g., SPhos) and K₂CO₃ in THF/water .
- Side Reactions : Competing β-hydride elimination in the propyl chain can form styrene derivatives. Suppress via slow addition of boronic acids .
Advanced: How does (2-bromo-3-fluoropropyl)benzene perform as a precursor in medicinal chemistry?
Methodological Answer:
- Bioactive Derivatives : React with amines to form quaternary ammonium salts (e.g., antitumor agents). Monitor cytotoxicity via MTT assays (IC₅₀ < 10 μM in HeLa cells) .
- Fluorine Impact : Fluorine enhances metabolic stability. Compare pharmacokinetics (t₁/₂) of fluorinated vs. non-fluorinated analogs in vivo .
- Safety : Assess genotoxicity using Ames tests (S. typhimurium TA98/TA100) due to bromine’s alkylating potential .
Advanced: What computational tools predict the environmental persistence of (2-bromo-3-fluoropropyl)benzene?
Methodological Answer:
- EPI Suite : Estimate biodegradation (BIOWIN < 2.5 indicates low persistence) and bioaccumulation (log Kow ~3.1) .
- Hydrolysis Rates : Simulate hydrolysis pathways (e.g., SN2 displacement of Br⁻) using SPARC calculator (t₁/₂ ~150 days at pH 7) .
- Ecotoxicity : Correlate with QSAR models for aquatic toxicity (LC₅₀ in Daphnia magna ~5 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
